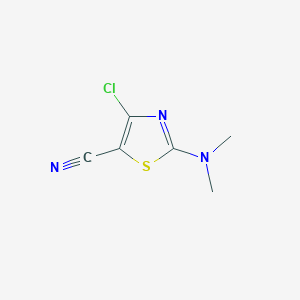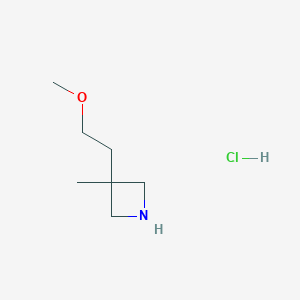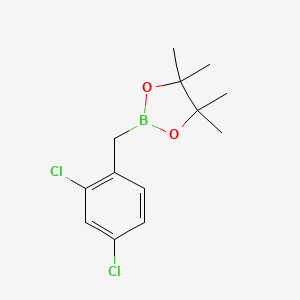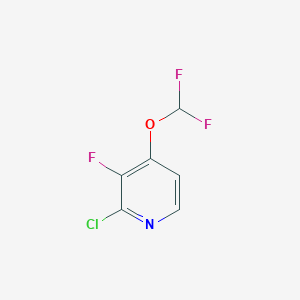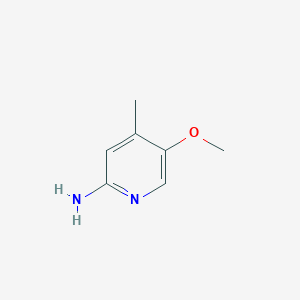![molecular formula C16H12F6N4O B1435738 (E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one CAS No. 1803026-58-5](/img/structure/B1435738.png)
(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one
Overview
Description
(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one is a useful research compound. Its molecular formula is C16H12F6N4O and its molecular weight is 390.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Reference Standards
Sitagliptin FP impurity C: is utilized as a reference standard in pharmaceutical research. It plays a crucial role in product development, regulatory filings such as ANDA and DMF, quality control (QC), method validation, and stability studies . It’s also instrumental in identifying unknown impurities and assessing genotoxic potential.
Drug Release Studies
This compound is used in pre-formulation studies to optimize drug release formulations. It’s particularly relevant in the development of fixed-dose combination (FDC) tablets for treating conditions like type 2 diabetes mellitus, where it helps in simplifying drug regimens and improving patient compliance .
Analytical Method Development
Sitagliptin FP impurity C is essential in developing analytical methods for qualitative and quantitative analyses. These methods are vital for ensuring the consistency and reliability of pharmaceutical products during release testing .
Quality Control Testing
In the realm of quality control, this impurity standard is used to ensure the purity and potency of Sitagliptin and its formulations. It helps in maintaining the integrity of the pharmaceutical product throughout its shelf life .
Calibration in Instrumental Analysis
The compound serves as a calibration standard in various analytical instruments. Accurate calibration is necessary for instruments used in pharmacokinetic studies and other research applications where precise measurement is critical .
Stability Evaluation
Sitagliptin FP impurity C is involved in stability evaluation studies. These studies are crucial for determining the shelf life of pharmaceutical products and understanding how environmental factors like temperature and humidity affect them .
Mechanism of Action
Target of Action
Sitagliptin FP Impurity C, also known as “(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one”, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in glucose metabolism, making it a significant target for managing type 2 diabetes mellitus .
Mode of Action
The interaction of Sitagliptin FP Impurity C with its target, the DPP-4 enzyme, results in the inhibition of this enzyme . This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), hormones that help the body produce more insulin only when it is needed .
Biochemical Pathways
The action of Sitagliptin FP Impurity C affects the incretin pathway . By inhibiting the DPP-4 enzyme, it prolongs the activity of incretins like GLP-1 and GIP . These hormones are released throughout the day and are upregulated in response to meals as part of glucose homeostasis . The result is a glucose-dependent increase in insulin and decrease in glucagon, improving control of blood sugar .
Pharmacokinetics
The pharmacokinetics of Sitagliptin FP Impurity C, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability . .
Result of Action
The molecular and cellular effects of Sitagliptin FP Impurity C’s action primarily involve the regulation of blood glucose levels . By inhibiting the DPP-4 enzyme and thereby increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner . This leads to improved glycemic control in patients with type 2 diabetes mellitus .
properties
IUPAC Name |
(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDAVCZELRQXFP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C/C=C/C3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sitagliptin FP impurity C | |
CAS RN |
1803026-58-5 | |
| Record name | 3-Desamino-3,4-dehydro sitagliptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803026585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DESAMINO-3,4-DEHYDROSITAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK8KXP4U2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic routes explored for this Sitagliptin impurity and why is understanding these routes important?
A: Researchers have investigated various synthetic methods to produce the Sitagliptin impurity efficiently. One method uses 2,4,5-trifluoro benzeneacetaldehyde as a starting material and utilizes a Knoevenagel condensation reaction to arrive at the impurity []. Another approach leverages 2,4,5-trifluoro-phenylacetic acid, employing a sequence of reduction, oxidation, Knoevenagel condensation, and either condensation or ammonolysis reactions []. A third method, focusing on 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin (two USP-identified Sitagliptin impurities), involves a cobalt-catalyzed cross-coupling reaction followed by specific hydrolysis and amide bond formation steps [].
Q2: The research mentions the importance of reagent selection during synthesis. Can you elaborate on why this is critical for the synthesis of (E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one?
A: The selection of reagents, particularly during the amide bond formation step, significantly impacts the yield and purity of (E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




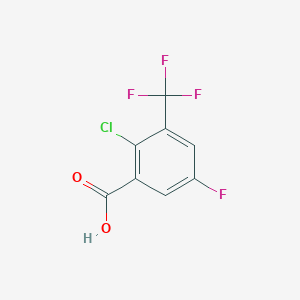
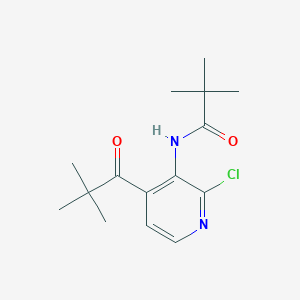
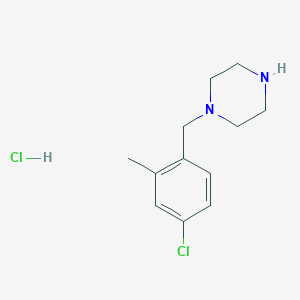
![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)

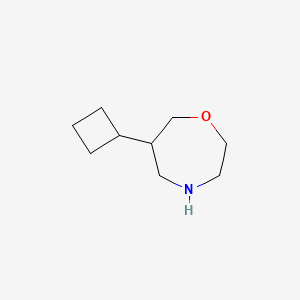
![1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride](/img/structure/B1435672.png)
